7-hydroxy-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-hydroxy-2-quinolone derivatives with decahydroisoquinoline intermediates under controlled conditions. The reaction typically requires the use of catalysts such as triethylamine and solvents like diphenyl ether to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also encouraged to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone functionality can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functionalities allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, such as cell signaling and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have a similar isoquinoline moiety and are known for their antimicrobial and anticancer properties
Uniqueness
What sets 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of a chromen-2-one core with a decahydroisoquinoline moiety.
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C22H27NO5/c1-14-17-6-5-16(24)12-19(17)28-21(26)18(14)7-8-20(25)23-11-10-22(27)9-3-2-4-15(22)13-23/h5-6,12,15,24,27H,2-4,7-11,13H2,1H3 |
InChI Key |
DOXLFTXIBWNBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.